molecular formula C16H11ClN4OS2 B3006277 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 887206-02-2

3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B3006277
CAS No.: 887206-02-2
M. Wt: 374.86
InChI Key: XJHFFJHNGIQJBN-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazol-2(3H)-one core linked via a methyl group to a 4-(3-chlorophenyl)-5-mercapto-1,2,4-triazole moiety.

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4OS2/c17-10-4-3-5-11(8-10)21-14(18-19-15(21)23)9-20-12-6-1-2-7-13(12)24-16(20)22/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHFFJHNGIQJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NNC(=S)N3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability Therefore, the compound’s efficacy may vary depending on the nutrient levels in the environment

Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one represents an innovative class of heterocyclic compounds that combines the pharmacophoric properties of triazoles and thiazoles. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by recent research findings and case studies.

Structure and Synthesis

The compound consists of a triazole moiety linked to a benzo[d]thiazole scaffold. The synthesis typically involves the condensation of 5-mercapto-4H-1,2,4-triazole derivatives with various benzothiazole precursors. The structural formula can be represented as follows:

C16H14ClN3OSC_{16}H_{14}ClN_3OS

This compound's synthesis has been documented to yield significant biological activities, particularly in the context of antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-triazole core exhibit potent antimicrobial effects. In vitro studies have demonstrated that compounds similar to the target molecule show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is primarily attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
3-(5-Mercapto-4H-1,2,4-triazol)S. aureus32 µg/mL
3-(5-Mercapto-4H-1,2,4-triazol)E. coli64 µg/mL

These findings underscore the potential for developing new antimicrobial agents based on this compound structure .

Antifungal Activity

The antifungal properties of triazole derivatives are well-established. The compound has shown significant efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring enhance antifungal potency.

CompoundTarget FungiMIC (µg/mL)
3-((4-(3-chlorophenyl)-5-mercapto))C. albicans16
3-((4-(3-chlorophenyl)-5-mercapto))A. niger32

The presence of electron-withdrawing groups such as chlorine in the phenyl ring significantly increases activity against these pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
HT295.0Apoptosis induction
MCF77.5Cell cycle arrest

In vivo studies further support these findings, indicating that treatment with this compound led to significant tumor reduction in xenograft models .

Case Studies

A notable case study involved a series of synthesized triazole derivatives tested for cytotoxicity against cancer cell lines. Among these, compounds with chlorophenyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. The study concluded that structural modifications could tailor biological activity effectively .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The compound has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . In preliminary studies, derivatives of this compound demonstrated zones of inhibition ranging from 28 to 36 mm against these pathogens, indicating their potential as effective antibacterial agents .

Antifungal Properties

In addition to antibacterial effects, the compound has been evaluated for antifungal activity. It exhibited notable efficacy against fungal strains such as Candida albicans and Aspergillus flavus , with inhibition zones measuring up to 29 mm. This suggests its utility in treating fungal infections .

Antitubercular Activity

Recent studies have highlighted the compound's potential against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) as low as 3.26 µg/mL. This positions it as a candidate for further development in combating tuberculosis .

Anticancer Properties

The compound's structure allows it to interact with biological targets implicated in cancer progression. Preliminary investigations have indicated that derivatives of this compound may inhibit cancer cell proliferation, making it a subject of interest for anticancer drug development .

Plant Growth Regulators

Compounds similar to 3-((4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have been explored as plant growth regulators. Their ability to modulate plant hormonal pathways can enhance growth and yield in crops. Studies have shown that triazole derivatives can improve resistance to environmental stresses .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing new materials with specific properties. For instance, triazole-based compounds are being investigated for their applications in creating advanced polymers and nanomaterials due to their stability and functionalization potential .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against S. aureus and E. coliZones of inhibition: 28–36 mm
Antifungal Efficacy StudyTested against C. albicans and A. flavusZones of inhibition: up to 29 mm
Antitubercular Activity ResearchAgainst M. tuberculosisMIC: 3.26 µg/mL
Plant Growth Regulation StudyImpact on crop yieldEnhanced growth under stress conditions

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights key structural differences and similarities with related compounds:

Compound Name / Source Core Structure Key Substituents Molecular Formula Notable Spectral Data
Target Compound Benzo[d]thiazol-2(3H)-one + 1,2,4-triazole - 3-Chlorophenyl at triazole C4
- Mercapto (-SH) at triazole C5
C₁₇H₁₂ClN₅OS₂ Not explicitly reported in evidence
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () Benzoxazole + triazole-thione - 4-Chlorophenyl at benzoxazole
- 3-Methylphenyl at triazole C4
C₂₂H₁₅ClN₄OS IR: 3390 cm⁻¹ (NH), 1596 cm⁻¹ (C=N), 1243 cm⁻¹ (C=S); ¹H-NMR: δ 9.55 (triazole NH)
3-((5-Mercapto-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one () Benzo[d]thiazol-2(3H)-one + 1,2,4-triazole - 3-Phenylpropyl at triazole C4
- Mercapto (-SH) at triazole C5
C₂₀H₁₈N₄OS₂ Synthesized via hydrazide-isothiocyanate condensation; used without purification
AZ66 () Benzo[d]thiazol-2(3H)-one + piperazine - Cyclohexylpiperazine at C4
- Fluorobenzo group
C₂₂H₂₈FN₅OS Associated with CNS activity (e.g., dopamine transporter modulation)
3-((4-(3-Chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one () Benzo[d]thiazol-2(3H)-one + 1,2,4-triazole - 3-Fluorobenzylthio at triazole C5
- 3-Chlorophenyl at triazole C4
C₂₂H₁₅ClFN₅OS₂ Structural isomer of target compound with thioether linkage

Spectral and Analytical Data

  • IR/NMR Trends : ’s triazole-thione analog shows characteristic C=S (1243 cm⁻¹) and NH (3390 cm⁻¹) stretches, which would differ in the target compound due to the mercapto group’s -SH vibration (~2550 cm⁻¹). Aromatic proton signals in ¹H-NMR (δ 6.86–7.26 ppm) are comparable across analogs .
  • Elemental Analysis: reports minor discrepancies in carbon, hydrogen, and nitrogen content (e.g., N: 3.37% found vs.

Q & A

Q. How can computational tools predict metabolic stability of this compound?

  • Methodology :
  • ADMET prediction : Utilize SwissADME to estimate CYP450 metabolism and plasma protein binding .
  • Metabolite identification : Simulate Phase I/II transformations (e.g., hydroxylation, glucuronidation) with BioTransformer 3.0 .

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